
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- is a heterocyclic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring, which is a six-membered ring containing one nitrogen atom and a carbonyl group The 2,3-dihydro-2-(4-nitrophenyl) substitution indicates that the compound has a nitrophenyl group attached to the second carbon of the dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- can be achieved through various synthetic routes. One common method involves the condensation of an appropriate aldehyde with a primary amine or ammonium salt in the presence of a catalyst. For example, the condensation of isatoic anhydride, an aromatic aldehyde, and a primary amine or ammonium salt in the presence of aluminum methanesulfonate in an ethanol/water solution can yield the desired product . This method is advantageous due to its simplicity, high efficiency, and environmentally benign conditions.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitrophenyl group makes the compound susceptible to nucleophilic substitution reactions, while the pyridinone ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction of the nitrophenyl group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridinone ring can yield quinazolinone derivatives, while reduction of the nitrophenyl group can produce aminophenyl-substituted pyridinones .
Scientific Research Applications
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, the nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-ones: These compounds share a similar dihydropyridinone ring structure and have been studied for their pharmacological activities, including anti-inflammatory and anticancer properties.
1H-Indole-3-carbaldehyde derivatives: These compounds have a similar aromatic ring structure and are used as precursors for the synthesis of biologically active molecules.
Uniqueness
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
827622-85-5 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C11H10N2O3/c14-10-5-6-12-11(7-10)8-1-3-9(4-2-8)13(15)16/h1-6,11-12H,7H2 |
InChI Key |
DOJPLVZFFBQIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


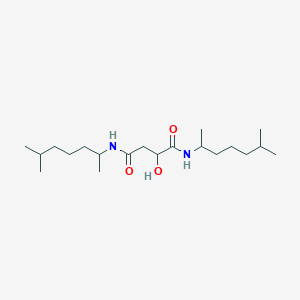
![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
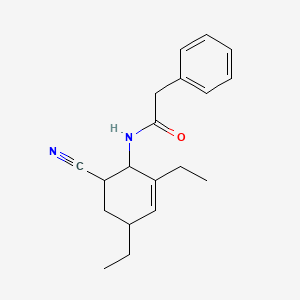

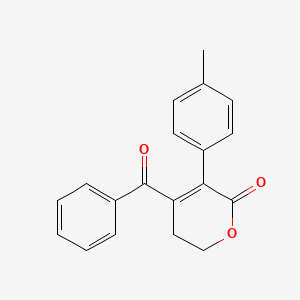
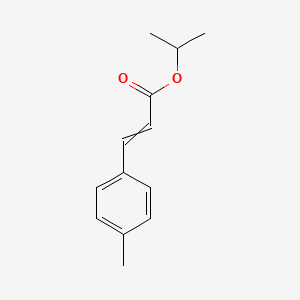
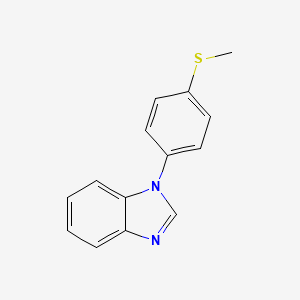
![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)

![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
